N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-fluoro-1-adamantyl)acetamide
Description
“N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-fluoro-1-adamantyl)acetamide” is a synthetic organic compound that features a cyclopropyl group, a dioxopyrrolidinyl moiety, and a fluoro-adamantyl acetamide structure
Properties
IUPAC Name |
N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-fluoro-1-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3/c20-19-7-11-3-12(8-19)6-18(5-11,10-19)9-16(24)22(13-1-2-13)14-4-15(23)21-17(14)25/h11-14H,1-10H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGHGNIMHRFCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CC(=O)NC2=O)C(=O)CC34CC5CC(C3)CC(C5)(C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-fluoro-1-adamantyl)acetamide” likely involves multiple steps, including the formation of the cyclopropyl group, the dioxopyrrolidinyl ring, and the fluoro-adamantyl acetamide linkage. Typical synthetic routes may involve:
Cyclopropylation: Introduction of the cyclopropyl group via cyclopropanation reactions.
Formation of Dioxopyrrolidinyl Ring: Utilizing reactions such as cyclization of appropriate precursors.
Fluoro-adamantyl Acetamide Formation: Coupling reactions to attach the fluoro-adamantyl group to the acetamide backbone.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or adamantyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the dioxopyrrolidinyl moiety.
Substitution: The fluoro group on the adamantyl ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand or catalyst in organic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biochemical Probes: Use in studying biological pathways or as a molecular probe.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Industry
Specialty Chemicals: Use in the production of high-value specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-chloro-1-adamantyl)acetamide
- N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-bromo-1-adamantyl)acetamide
Uniqueness
The presence of the fluoro group in “N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-fluoro-1-adamantyl)acetamide” may impart unique chemical properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity in biological systems compared to its chloro or bromo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
